N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a thiophene-2-carboxamide moiety via an ethyl linker. Such fused heterocycles are pharmacologically significant due to their structural complexity and diverse bioactivities, including antimicrobial, antiviral, and anticancer effects, as observed in related compounds (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and thiazolo[3,2-b][1,2,4]triazole derivatives ). The compound’s synthesis likely involves cyclocondensation of 1,2,4-triazole-3-thiols with active methylene precursors, followed by functionalization with thiophene-2-carboxamide .
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-12-4-2-5-13(10-12)16-20-18-22(21-16)14(11-25-18)7-8-19-17(23)15-6-3-9-24-15/h2-6,9-11H,7-8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGMQOVPAFFAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit analgesic and anti-inflammatory activities.
Mode of Action
It is suggested that similar compounds may inhibit cyclooxygenase (cox1 and cox2) isoforms, which are key enzymes in the inflammatory response.
Biological Activity
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure consists of a thiazole and triazole ring system, which contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This formula indicates the presence of nitrogen and sulfur atoms, which are crucial for the biological activity of the compound.
Antimicrobial Activity
Research has shown that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Compound C | M. tuberculosis | 32 µg/mL |
These findings suggest that similar compounds may inhibit bacterial growth through mechanisms such as interference with fatty acid biosynthesis or enzyme inhibition .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, related thiazolo[3,2-b][1,2,4]triazole derivatives have shown promising results in inhibiting cancer cell proliferation:
| Study | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 1.95 |
| Study 2 | HCT-116 (colon cancer) | 2.18 |
| Study 3 | HepG2 (liver cancer) | 1.40 |
These results indicate that the compound may exert its anticancer effects by inhibiting key enzymes involved in cell proliferation and survival .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have indicated that similar compounds can reduce inflammation markers in vitro and in vivo:
| Inflammatory Marker | Effect Observed |
|---|---|
| TNF-alpha | Decreased by 50% at 10 µM |
| IL-6 | Decreased by 40% at 10 µM |
This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against E. coli and S. aureus, revealing that specific substitutions on the thiazole ring enhanced antimicrobial potency significantly.
- Anticancer Mechanism : Another investigation focused on the mechanism of action of triazole derivatives against human cancer cell lines.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds related to N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide. For instance:
- Cell Proliferation Inhibition : Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant inhibition of cell proliferation in various cancer cell lines. A study found that these compounds can induce apoptosis through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
- Mechanism of Action : The anticancer efficacy is attributed to the ability to disrupt microtubule formation and induce cell cycle arrest. This leads to increased apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial and Fungal Inhibition : Studies have shown that derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds similar to this one demonstrated promising activity against Mycobacterium tuberculosis .
- Mechanism of Action : The antimicrobial effects are believed to result from the compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis and function .
Case Studies and Research Findings
Several case studies highlight the compound's potential applications:
Chemical Reactions Analysis
Cyclocondensation Reactions
The thiazolo[3,2-b] triazole core participates in [2+3]-cyclocondensation reactions. For instance, analogous compounds react with N-arylmaleimides or monochloroacetic acid under reflux to form 5-ylidene derivatives . These reactions typically require:
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Reagents : Maleimides, chloroacetic acid, oxocompounds
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Conditions : Reflux in ethanol or THF (60–80°C, 6–12 hrs)
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Outcome : Formation of fused-ring systems with enhanced anticancer activity .
Nucleophilic Substitution
The ethyl linker and carboxamide group enable nucleophilic substitution. Example reactions include:
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Amide bond hydrolysis : Acidic or basic hydrolysis of the thiophene-2-carboxamide group yields thiophene-2-carboxylic acid derivatives.
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Conditions : HCl (6M) at 100°C or NaOH (2M) at 80°C.
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Catalysts : None required; reaction proceeds via SN2 mechanism.
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Coupling Reactions
The triazole-thiazole system facilitates cross-coupling reactions:
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Suzuki–Miyaura coupling : Palladium-catalyzed coupling with arylboronic acids modifies the m-tolyl group .
Oxidation and Reduction
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Oxidation : The thiophene ring undergoes electrophilic oxidation to form sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
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Reduction : Catalytic hydrogenation of the triazole ring (H₂, Pd/C) yields dihydro derivatives.
Functionalization via Thiourea Intermediates
Thiourea derivatives form via reaction with ammonium thiocyanate:
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Intermediate 10 (2-amino-6-thiocyanato benzothiazole) synthesis .
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Subsequent chloroacetylation yields 11 (2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide) .
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | NH₄SCN, H₂O, 70°C | 10 | 82% |
| 2 | ClCH₂COCl, DMF, RT | 11 | 75% |
Catalytic Modifications
Ultrasound-assisted reactions enhance efficiency:
Comparative Reactivity Insights
Key structural features influencing reactivity:
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Thiazolo-triazole core : Electron-withdrawing nature directs electrophilic attacks to the ethyl-thiophene side chain .
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Thiophene carboxamide : Stabilizes intermediates via resonance during substitution .
Mechanistic Pathways
Comparison with Similar Compounds
Data Tables
Q & A
Q. What are the common synthetic routes for N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation and functionalization. Key steps include:
- Thiazolo-triazole core formation : Cyclization of thiourea intermediates (e.g., via HgO-mediated dehydrosulfurization in glacial acetic acid, yielding 42–62% product ).
- Amide coupling : Reaction of thiophene-2-carboxylic acid derivatives with amine-containing intermediates under reflux in acetonitrile or DMF .
- Optimization strategies :
Q. Data Example :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | HgO in glacial acetic acid, 1–1.5 h, reflux | 42–62% | |
| Thiourea formation | N-Phenylhydrazinecarboxamides in acetonitrile | 61–72% |
Q. What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at 3200–3400 cm⁻¹, C=O at 1650–1750 cm⁻¹) .
- NMR spectroscopy :
- Mass spectrometry (MS) : Determines molecular weight (e.g., M⁺ peaks with fragmentation patterns) .
- X-ray crystallography (if applicable): Resolves 3D structure for stereochemical validation .
Example : For a related thiophene-carboxamide derivative, ¹H-NMR in DMSO-d₆ showed distinct signals for thiazole protons (δ 7.2–7.8 ppm) and ethyl linker protons (δ 3.4–3.8 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Comparative assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Structural analogs : Synthesize derivatives to isolate the impact of substituents (e.g., m-tolyl vs. nitro groups) .
- Dose-response studies : Validate activity across multiple concentrations (e.g., IC₅₀ values for enzyme inhibition) .
- Mechanistic studies : Pair bioactivity data with computational docking to confirm target interactions (e.g., GSK-3β inhibition ).
Case Study : Discrepancies in antifungal activity were resolved by comparing logP values and cellular uptake efficiencies of analogs .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding poses (e.g., GSK-3β ATP-binding pocket ).
- MD simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories .
- QSAR modeling : Correlate structural descriptors (e.g., Hammett σ values) with activity data .
Example : Docking of a triazolothiadiazole derivative into GSK-3β revealed hydrogen bonds with Lys85 and hydrophobic interactions with Phe67, validated by mutagenesis .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
Methodological Answer:
- Solubility enhancement : Introduce polar groups (e.g., -OH, -COOH) or formulate as prodrugs .
- Metabolic stability :
- ADME profiling : Employ in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Data Example : A carboxamide analog showed 3× higher metabolic stability in rat liver microsomes compared to its ester counterpart .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
